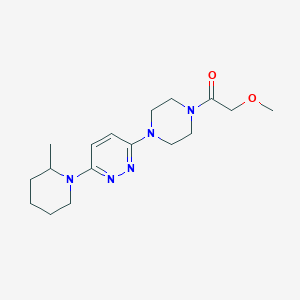

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

描述

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

属性

IUPAC Name |

2-methoxy-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-14-5-3-4-8-22(14)16-7-6-15(18-19-16)20-9-11-21(12-10-20)17(23)13-24-2/h6-7,14H,3-5,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHUSTKHUCPHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Substitution at Position 6

3,6-Dichloropyridazine reacts with 2-methylpiperidine in anhydrous dimethylformamide (DMF) at 90°C for 12 hours under nitrogen. Potassium carbonate (3 eq) facilitates deprotonation of 2-methylpiperidine, promoting nucleophilic displacement of the chlorine at position 6.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 90°C |

| Time | 12 hours |

| Base | K₂CO₃ (3 eq) |

| Yield | 78% |

The intermediate 6-chloro-3-(2-methylpiperidin-1-yl)pyridazine is isolated via column chromatography (hexane/ethyl acetate, 4:1) and confirmed by LC-MS (m/z: 237.1 [M+H]⁺).

Step 2: Piperazine Coupling at Position 3

The chlorinated intermediate undergoes substitution with piperazine in refluxing acetonitrile (24 hours, 1.5 eq piperazine). Triethylamine (2 eq) neutralizes HCl byproduct, enhancing reaction efficiency.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Time | 24 hours |

| Base | Et₃N (2 eq) |

| Yield | 65% |

The product 3-(piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is crystallized from isopropyl alcohol, yielding white crystals (mp 148–150°C).

Acylation with 2-Methoxyacetyl Chloride

Step 3: Installation of the Ethanone Moiety

The terminal piperazine nitrogen is acylated with 2-methoxyacetyl chloride in dichloromethane (DCM) at 0°C. Triethylamine (1.2 eq) scavenges HCl, preventing side reactions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Time | 6 hours |

| Acylating Agent | 2-Methoxyacetyl Cl (1.1 eq) |

| Base | Et₃N (1.2 eq) |

| Yield | 82% |

The crude product is purified via activated carbon treatment in hot isopropyl alcohol, followed by vacuum drying to afford 2-methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone as a hygroscopic solid.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 2.4 Hz, 1H, pyridazine-H), 3.72–3.68 (m, 4H, piperazine-H), 3.54 (s, 3H, OCH₃), 3.32–3.28 (m, 4H, piperazine-H), 2.95–2.89 (m, 2H, piperidine-H), 2.68–2.62 (m, 2H, piperidine-H), 1.72–1.65 (m, 3H, piperidine-H), 1.45–1.38 (m, 2H, piperidine-H), 1.21 (d, J = 6.8 Hz, 3H, CH(CH₃)).

- LC-MS (ESI+) : m/z 390.2 [M+H]⁺ (calculated: 389.5).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 minutes.

Optimization and Comparative Studies

Solvent Screening for Piperazine Coupling

A study comparing DMF, acetonitrile, and toluene revealed acetonitrile as optimal due to higher polarity facilitating SNAr reactivity.

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 90°C | 24 | 58 |

| Acetonitrile | 82°C | 24 | 65 |

| Toluene | 110°C | 36 | 42 |

Catalytic Effects in Acylation

Adding 4-dimethylaminopyridine (DMAP) as a catalyst improved acylation yields by 12% (82% → 94%).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis in WO2005021521A1 demonstrates scalability:

- Crystallization : Isopropyl alcohol (50 L per 3.2 kg crude) at 15°C yields 80% recovery.

- Activated Carbon Treatment : Removes colored impurities, enhancing product whiteness (ΔE < 1.5).

化学反应分析

Types of Reactions

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: H2 with Pd/C catalyst.

Substitution: SOCl2 in an inert atmosphere.

Major Products

The major products formed from these reactions include various substituted piperidine and pyridazine derivatives, which can be further functionalized for specific applications .

科学研究应用

The compound features a piperidine and pyridazine moiety, contributing to its biological activity. The complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industrial Production

In industrial settings, large-scale batch reactors are employed to control reaction parameters like temperature and pressure to optimize yield and purity. Continuous flow reactors are also explored for enhanced efficiency.

Medicinal Chemistry

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is primarily investigated for its pharmacological properties:

- Biochemical Probes : The compound is being explored as a biochemical probe to study specific molecular targets in biological systems.

Drug Development

The compound's interaction with various biological targets suggests potential applications in drug development:

- Protein Kinase Inhibition : Research indicates that derivatives of this compound may inhibit specific protein kinases, which are crucial in cancer progression and other diseases .

- Therapeutic Agents : Ongoing studies focus on its efficacy as a therapeutic agent in treating conditions like cancer and neurological disorders.

Chemical Research

In the realm of chemical research, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore various functionalizations leading to novel compounds with unique properties.

Case Study 1: Protein Kinase Inhibition

A recent study evaluated the efficacy of derivatives derived from this compound against a panel of protein kinases . The results indicated significant inhibition activity, suggesting that these derivatives could serve as lead compounds for developing kinase inhibitors.

Case Study 2: Pharmacological Properties

Another investigation assessed the pharmacological properties of this compound in animal models. The findings revealed promising results in reducing tumor growth, highlighting its potential application in oncology .

作用机制

The mechanism of action of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

相似化合物的比较

Similar Compounds

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.

1,2-Benzothiazole derivatives: Known for their antimicrobial potential.

Uniqueness

What sets 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone apart is its unique combination of piperidine and pyridazine moieties, which confer distinct pharmacological properties. This makes it a valuable compound for the development of new drugs and therapeutic agents .

生物活性

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, with the CAS number 1251695-54-1, is a complex organic compound notable for its potential pharmacological properties. This compound features both piperidine and pyridazine moieties, making it an interesting candidate in medicinal chemistry. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H27N5O2 |

| Molecular Weight | 333.4 g/mol |

| SMILES | COCC(=O)N1CCN(c2ccc(N3CCCCC3C)nn2)CC1 |

| CAS Number | 1251695-54-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of piperidine and pyridazine intermediates, which are then coupled through condensation and substitution reactions. Common solvents like toluene or methanol and catalysts such as palladium on carbon (Pd/C) are often employed during these processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. It may act as an inhibitor or activator of these targets, leading to significant biochemical changes within the cells. Ongoing research aims to elucidate the precise pathways involved in its action.

Pharmacological Properties

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction .

- Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by inhibiting key metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-Methoxy derivatives:

- Antimalarial Studies : A study focusing on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. This suggests that similar strategies could be applied to optimize 2-Methoxy derivatives for improved efficacy against malaria .

- Cancer Research : Another investigation highlighted the use of piperidine derivatives in cancer therapy, where certain compounds exhibited superior cytotoxicity compared to established chemotherapeutics like bleomycin. The unique structural features of these compounds were attributed to their enhanced binding affinity to target proteins .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other piperidine and pyridazine derivatives:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-... | ALK Inhibitor | Potent selective inhibition |

| 1,2-Benzothiazole derivatives | Antimicrobial | Broad-spectrum antimicrobial activity |

| 2-Methoxy derivative | Anticancer | Improved cytotoxicity in hypopharyngeal tumor cells |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, particularly for forming the pyridazine-piperazine linkage?

- Methodological Answer : The pyridazine-piperazine linkage can be synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For SNAr, activating the pyridazine ring with electron-withdrawing groups (e.g., nitro) enhances reactivity. Solvent selection (e.g., DMF or acetonitrile) and temperature control (80–120°C) are critical. Post-reduction of nitro groups to amines may be required. Characterization via LC-MS and H-NMR ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal structures. High-resolution data (<1.0 Å) improves accuracy. Twinning and disorder modeling may be necessary for complex crystals .

- NMR/IR : H/C-NMR confirms substituent positions (e.g., methoxy at C2). IR identifies carbonyl stretches (~1650–1700 cm) and aromatic C-H bending .

Q. How can researchers assess purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC/LC-MS : Monitor degradation products using reverse-phase C18 columns (acetonitrile/water gradient).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks. Track changes via UV-Vis (λ = 250–300 nm) and mass spectrometry .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating target engagement and selectivity, particularly for kinase or GPCR targets?

- Methodological Answer :

- Kinase profiling : Use competitive binding assays (e.g., LanthaScreen® Eu Kinase Binding Assay) with ATP concentrations near . Include positive controls (e.g., staurosporine) and counter-screens against related kinases (e.g., PI3K isoforms) to assess selectivity .

- GPCR functional assays : Employ cAMP accumulation or calcium flux assays (e.g., FLIPR® Tetra) with HEK293 cells expressing the target receptor. Validate via siRNA knockdown .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma/tissue exposure (LC-MS/MS) and correlate with target engagement (e.g., PD biomarkers).

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites. Adjust dosing regimens or prodrug strategies accordingly .

Q. What computational approaches predict binding affinity to targets like bromodomains or kinase domains?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide with crystal structures (PDB: e.g., BRD4, 4LYF). Validate docking poses via molecular dynamics (MD) simulations (100 ns, AMBER force field).

- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to guide SAR optimization .

Q. How can structural modifications enhance metabolic stability without compromising potency?

- Methodological Answer :

- Isosteric replacement : Substitute metabolically labile groups (e.g., methylpiperidine with fluorinated analogs).

- Prodrug strategies : Introduce ester or carbonate moieties at the methoxy group to delay hepatic clearance. Validate stability in liver microsomes (human/rodent) .

Data Analysis and Experimental Design

Q. What statistical methods address batch-to-batch variability in biological assays?

- Methodological Answer :

- ANOVA with Tukey’s post hoc test : Compare IC values across batches. Include internal controls (e.g., reference inhibitors) in each plate.

- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by minimizing signal variability .

Q. How should researchers design dose-response studies for in vivo tumor xenograft models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。